molecular formula C8H8ClF4N B6221405 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride CAS No. 2758000-51-8

2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride

Cat. No. B6221405
CAS RN: 2758000-51-8
M. Wt: 229.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride, also known as 2-TFEA, is a fluorinated amine hydrochloride that has been used in a variety of scientific applications. It is a white crystalline solid with a molecular weight of 220.68 g/mol and a melting point of 215-217°C. 2-TFEA is soluble in water and organic solvents, and has a low vapor pressure and a low volatility. Due to its low toxicity, it has been used in a variety of medical and industrial applications.

Scientific Research Applications

2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, and as a catalyst in the synthesis of polymers. It has also been used as a surfactant in the preparation of nanoparticles and nanomaterials. In addition, 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride has been used as a corrosion inhibitor in the oil industry, and as a stabilizer for the storage of organic compounds.

Mechanism of Action

2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride is an amphiphilic compound, meaning that it has both hydrophobic and hydrophilic regions. The hydrophobic regions of the molecule interact with the hydrophobic regions of the target molecule, while the hydrophilic regions interact with the hydrophilic regions of the target molecule. This allows 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride to form a stable complex with the target molecule and to act as a catalyst in the synthesis of various compounds.
Biochemical and Physiological Effects
2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride has been found to be non-toxic and non-irritating to the skin, eyes, and respiratory system. It has also been found to have no effect on the central nervous system, and it has been shown to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain, and it has a low vapor pressure and volatility, making it suitable for use in a variety of applications. The main limitation of using 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride is that it is not very soluble in water, which can limit its use in certain applications.

Future Directions

In the future, 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride could be used in the development of new drugs and drug delivery systems. It could also be used as a reagent in the synthesis of new organic compounds, and as a catalyst in the synthesis of polymers. Additionally, 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride could be used in the development of new materials for use in medical and industrial applications. Finally, further research could be conducted to determine the full range of applications for 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride, as well as its potential toxicity and other safety concerns.

Synthesis Methods

2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride can be synthesized by a two-step process. The first step involves the reaction of 2,3,5,6-tetrafluorophenol and ethylene oxide in the presence of an acid catalyst. The resulting intermediate is then reacted with hydrochloric acid to form 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with ethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "2,3,5,6-tetrafluorobenzaldehyde", "ethylamine", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,3,5,6-tetrafluorobenzaldehyde (1.0 equiv) in diethyl ether and add ethylamine (1.2 equiv) dropwise with stirring at room temperature.", "Step 2: Allow the reaction mixture to stir at room temperature for 24 hours.", "Step 3: Add sodium borohydride (1.2 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 5: Extract the product with diethyl ether and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the target compound as a hydrochloride salt." ] }

CAS RN

2758000-51-8

Molecular Formula

C8H8ClF4N

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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